![molecular formula C13H19ClN2OS B5154122 N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea, commonly known as terbuthylazine, is a herbicide that belongs to the triazine family. It is widely used in agriculture to control weeds in crops such as corn, cotton, and sugarcane. Terbuthylazine is a highly effective herbicide that has gained popularity due to its broad-spectrum activity and low toxicity.
Mecanismo De Acción
Terbuthylazine acts by inhibiting the photosynthesis process in plants. It binds to the D1 protein of the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of the photosynthetic electron transport chain and the generation of reactive oxygen species, ultimately causing cell death.
Biochemical and Physiological Effects:
Terbuthylazine has been found to have low toxicity to mammals and other non-target organisms. However, it can cause adverse effects on aquatic organisms and terrestrial plants if not used properly. Studies have shown that terbuthylazine can accumulate in soil and water and persist for several months. This can lead to long-term effects on the environment and ecosystems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Terbuthylazine is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. It is relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, the persistence of terbuthylazine in the environment can make it challenging to study its long-term effects on ecosystems.
Direcciones Futuras
There is a need for further research to investigate the environmental fate and transport of terbuthylazine in soil and water. Studies should also focus on the development of sustainable agricultural practices that minimize the use of herbicides. Additionally, the development of new herbicides with improved selectivity and lower environmental impact should be a priority. Further research is also needed to understand the long-term effects of terbuthylazine on non-target organisms and ecosystems.
Métodos De Síntesis
Terbuthylazine is synthesized by the reaction of 2-chloroethyl isocyanate with tert-butylthiol and 4-chloroaniline. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified and crystallized to obtain pure terbuthylazine.
Aplicaciones Científicas De Investigación
Terbuthylazine has been extensively studied for its herbicidal activity against various weeds. It has been found to be effective against both broadleaf and grassy weeds. Several studies have also investigated the environmental fate and transport of terbuthylazine in soil and water. The results of these studies provide valuable information for the development of sustainable agricultural practices.
Propiedades
IUPAC Name |
1-(2-tert-butylsulfanylethyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-13(2,3)18-9-8-15-12(17)16-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIGUINKMJCBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

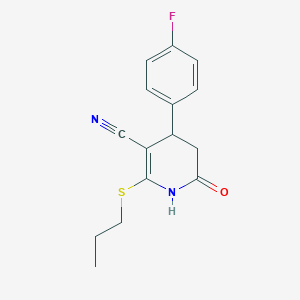
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)
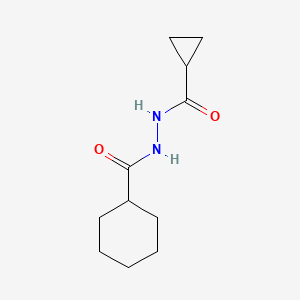
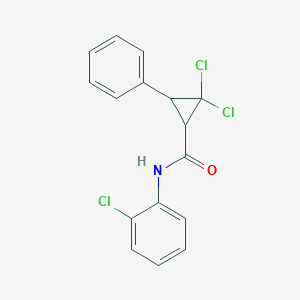
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)
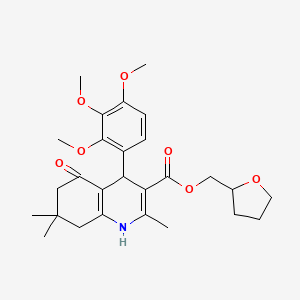
![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)

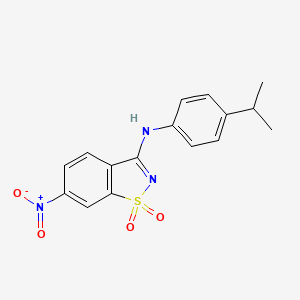
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
amine oxalate](/img/structure/B5154114.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5154140.png)